
1-(3-氯苯基)吡咯烷-2-酮
描述
1-(3-Chlorophenyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones. It is characterized by a pyrrolidin-2-one ring substituted with a 3-chlorophenyl group. This compound is of significant interest due to its diverse applications in scientific research and industry.
科学研究应用
1-(3-Chlorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the synthesis of fine chemicals, dyes, and pigments.
作用机制
Target of Action
1-(3-Chlorophenyl)pyrrolidin-2-one is a compound with a pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting that these could be potential targets.
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, the parent compound, have been compared with the parent aromatic pyrrole and cyclopentane .
Result of Action
Similar compounds have shown anticonvulsant activity , suggesting that 1-(3-Chlorophenyl)pyrrolidin-2-one may have similar effects.
Action Environment
The influence of steric factors on the biological activity of similar compounds has been investigated .
生化分析
Biochemical Properties
1-(3-Chlorophenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2) with an IC50 value of 1 µM This interaction suggests that 1-(3-Chlorophenyl)pyrrolidin-2-one may have anti-inflammatory properties
Cellular Effects
1-(3-Chlorophenyl)pyrrolidin-2-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-2 suggests that it may play a role in the inflammatory response of cells Furthermore, it may impact gene expression by altering the activity of transcription factors and other regulatory proteins
Molecular Mechanism
The molecular mechanism of 1-(3-Chlorophenyl)pyrrolidin-2-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As mentioned earlier, it inhibits COX-2, which is a key enzyme in the inflammatory pathway . This inhibition likely occurs through the binding of 1-(3-Chlorophenyl)pyrrolidin-2-one to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, 1-(3-Chlorophenyl)pyrrolidin-2-one may interact with other enzymes and proteins, leading to changes in cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chlorophenyl)pyrrolidin-2-one may change over time. Its stability and degradation are important factors to consider. Studies have shown that 1-(3-Chlorophenyl)pyrrolidin-2-one is relatively stable under standard laboratory conditions . Its long-term effects on cellular function are still being investigated. In vitro and in vivo studies are needed to determine the potential degradation products and their impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(3-Chlorophenyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. For example, pyrrolidinone derivatives have been reported to reduce body weight in animal models of obesity . The threshold effects and potential toxicity of 1-(3-Chlorophenyl)pyrrolidin-2-one need to be carefully evaluated in animal studies to determine its safety and efficacy.
Metabolic Pathways
1-(3-Chlorophenyl)pyrrolidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the reduction of ketone groups to their corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone are some of the metabolic pathways involved . These metabolic processes may affect the overall activity and efficacy of 1-(3-Chlorophenyl)pyrrolidin-2-one in biological systems.
Transport and Distribution
The transport and distribution of 1-(3-Chlorophenyl)pyrrolidin-2-one within cells and tissues are crucial for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its biological effects . Understanding the transport and distribution mechanisms of 1-(3-Chlorophenyl)pyrrolidin-2-one is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(3-Chlorophenyl)pyrrolidin-2-one can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with COX-2 suggests that it may localize to regions of the cell involved in the inflammatory response
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method includes the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production methods for 1-(3-Chlorophenyl)pyrrolidin-2-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions: 1-(3-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Pyrrolidine-2-one: A simpler analog without the chlorophenyl substitution.
Pyrrolidine-2,5-dione: Another related compound with additional functional groups.
Indole Derivatives: Compounds with similar biological activities and structural motifs.
Uniqueness: 1-(3-Chlorophenyl)pyrrolidin-2-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(3-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHUWZFARIICFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500019 | |
| Record name | 1-(3-Chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24051-35-2 | |
| Record name | 1-(3-Chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chlorophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





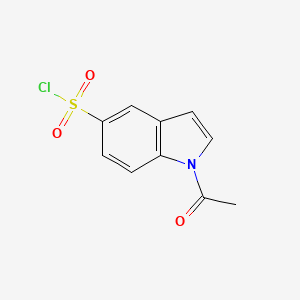

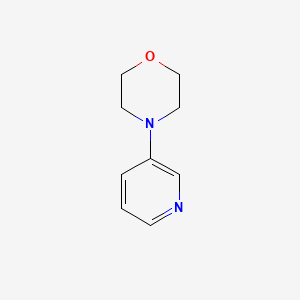
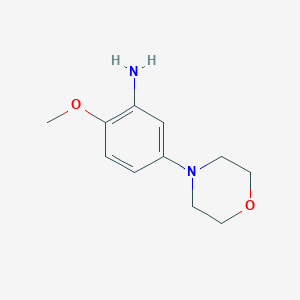
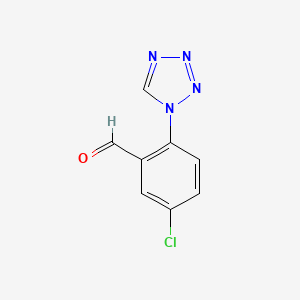

![(2S)-3,3-Dimethyl-2-[[(1R,2R)-2-(2-methyl-5-phenyl-1-pyrrolyl)cyclohexyl]thioureido]-N,N-bis(2-isobutyl)butanamide](/img/structure/B1610345.png)
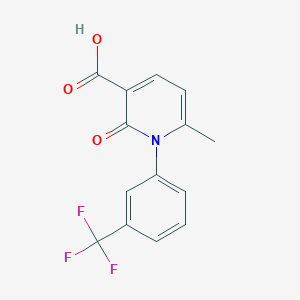
![Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine](/img/structure/B1610349.png)


